(Z)-N-(4-fluorophenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2Z)-N-(4-fluorophenyl)-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN3O4S/c1-15-6-12-19(13-7-15)32(29,30)27-26-23-20(14-16-4-2-3-5-21(16)31-23)22(28)25-18-10-8-17(24)9-11-18/h2-14,27H,1H3,(H,25,28)/b26-23- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCPVRKDFVPJQQR-RWEWTDSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C\2/C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(4-fluorophenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene class, which has garnered attention for its potential biological activities. Chromenes are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Synthesis
The chemical structure of this compound features a chromene core substituted with a tosylhydrazone group and a fluorophenyl moiety. The synthesis typically involves the following steps:
- Formation of the Chromene Core : Cyclization of a 2-hydroxybenzaldehyde derivative.
- Introduction of the Tosylhydrazone Group : Reaction with tosylhydrazine.
- Formation of the Carboxamide Group : Reaction with an appropriate amine.
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Interaction : The compound may interact with various enzymes through hydrogen bonding and hydrophobic interactions.
- Receptor Modulation : It may modulate receptor activity, influencing signaling pathways associated with cell growth and apoptosis.
Biological Activity
The biological activities associated with this compound can be categorized into several key areas:
Anticancer Activity
Research indicates that chromene derivatives exhibit significant anticancer properties. Studies have shown that compounds in this class can induce apoptosis in cancer cells by disrupting tubulin polymerization, leading to cell cycle arrest at the G2/M phase. For instance, chromenes have been documented to activate caspase pathways, promoting programmed cell death in various cancer cell lines .
Antimicrobial Properties
Chromene derivatives are also recognized for their antimicrobial activities. The presence of specific functional groups enhances their ability to inhibit bacterial growth and may provide a basis for developing new antimicrobial agents. In vitro studies have demonstrated efficacy against a range of pathogens, suggesting potential applications in treating infections .
Other Biological Activities
Additional studies have highlighted other biological activities such as:
- Antioxidant Effects : Reducing oxidative stress in cells.
- Anti-inflammatory Properties : Modulating inflammatory pathways, which could be beneficial in conditions like arthritis or asthma.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of chromene derivatives. Modifications in the substituents on the chromene core can significantly influence potency and selectivity:
- Fluorine Substitution : The introduction of fluorine atoms has been shown to enhance lipophilicity and bioavailability.
- Tosylhydrazone Group : This group may play a pivotal role in mediating interactions with biological targets, thus affecting overall activity.
Case Studies
Several studies have evaluated the biological activity of related compounds:
- Anticancer Study : A study on a similar chromene derivative indicated that it effectively inhibited tumor growth in xenograft models through apoptotic mechanisms .
- Antimicrobial Evaluation : Research demonstrated that another derivative exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .
- Mechanistic Insights : A detailed mechanistic study revealed that certain analogs could inhibit specific kinases involved in cancer progression, providing insights into potential therapeutic applications .
Q & A
Q. What are the optimal synthetic routes for (Z)-N-(4-fluorophenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Chromene core formation : Cyclization of 2-hydroxyacetophenone derivatives with alkynes under acidic/basic conditions (e.g., HCl or KOH in ethanol) .
- Tosylhydrazone introduction : Condensation with 4-fluorophenylamine and tosylhydrazide in polar aprotic solvents (e.g., DMF) at 60–80°C .
- Critical factors : Temperature control (exothermic reactions may require cooling), solvent choice (DMF enhances solubility but requires rigorous drying), and catalyst use (e.g., p-toluenesulfonic acid for imine formation). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the Z-isomer .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms the Z-configuration of the tosylhydrazono group (δ 8.5–9.0 ppm for imine proton) and aromatic substituents .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 494.12) and fragmentation patterns .
- IR Spectroscopy : Identifies carbonyl (C=O, ~1680 cm⁻¹) and sulfonamide (S=O, ~1350–1150 cm⁻¹) groups .
- X-ray Crystallography : Resolves stereochemical ambiguities; requires high-purity crystals grown via slow evaporation in DCM/hexane .
Advanced Research Questions
Q. How does the Z-configuration of the tosylhydrazono group affect the compound's bioactivity and interaction with biological targets?
- Methodological Answer : The Z-configuration stabilizes planar geometry, enhancing π-π stacking with enzyme active sites. For example:
- AKR1B10 Inhibition : Competitive binding (IC₅₀ = 0.8 µM) due to tosylhydrazone alignment with the enzyme's hydrophobic pocket .
- Experimental validation : Use molecular docking (AutoDock Vina) and site-directed mutagenesis to identify critical residues (e.g., Trp220 in AKR1B10) .
Q. What strategies can resolve contradictions in biological activity data observed across different in vitro models?
- Methodological Answer :
- Orthogonal assays : Compare enzyme inhibition (e.g., AKR1B10 vs. AKR1C3) and cell viability (MTT vs. apoptosis markers) to rule out assay-specific artifacts .
- Solubility adjustments : Use co-solvents (e.g., 0.1% DMSO) or nanoformulations to ensure consistent bioavailability .
- Metabolic profiling : LC-MS/MS to identify active metabolites that may contribute to discrepancies .
Q. What are the key considerations in designing in vivo studies to evaluate the compound's pharmacokinetics and toxicity?
- Methodological Answer :
- Dosing regimen : Start with 10 mg/kg (oral) in rodent models, adjusting based on plasma half-life (t₁/₂) from LC-MS/MS analysis .
- Toxicity markers : Monitor liver enzymes (ALT/AST) and renal function (creatinine) weekly .
- Blood-brain barrier (BBB) penetration : Assess via brain-to-plasma ratio calculations after intravenous administration .
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for enhanced selectivity?
- Methodological Answer :
- Substituent variation : Replace 4-fluorophenyl with 4-chlorophenyl to assess halogen effects on potency (IC₅₀ shifts from 0.8 µM to 1.2 µM in AKR1B10) .
- Core modifications : Introduce methoxy groups at C-7/C-8 to improve solubility (logP reduction from 3.5 to 2.8) without compromising activity .
- Data analysis : Use 3D-QSAR models (e.g., CoMFA) to correlate electronic/steric parameters with bioactivity .
Q. What methodologies address low aqueous solubility challenges during biological testing?
- Methodological Answer :
- Co-solvent systems : Use Cremophor EL (0.5%) or cyclodextrin complexes (e.g., HP-β-CD) to enhance solubility .
- Prodrug design : Synthesize phosphate esters at the carboxamide group for improved hydrophilicity .
- Nanoemulsions : Prepare using high-pressure homogenization (e.g., 1500 bar) with soybean oil and lecithin .
Q. How can target validation studies confirm the compound's mechanism of action in disease models?
- Methodological Answer :
- CRISPR-Cas9 knockout : Generate AKR1B10⁻/⁻ cell lines to assess dependency on target inhibition .
- Transcriptomics : RNA-seq to identify downstream pathways (e.g., NF-κB or MAPK) affected by treatment .
- In vivo xenografts : Monitor tumor growth inhibition in AKR1B10-overexpressing mouse models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
